2-chloro-N-(4-piperidinophenyl)nicotinamide
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Overview
Description
2-chloro-N-(4-piperidinophenyl)nicotinamide is a chemical compound with the molecular formula C17H18ClN3O and a molecular weight of 315.79732 g/mol . This compound is a derivative of nicotinamide, which is known for its wide range of biological applications.
Preparation Methods
The synthesis of 2-chloro-N-(4-piperidinophenyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 4-piperidinophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-(4-piperidinophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
2-chloro-N-(4-piperidinophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-piperidinophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
2-chloro-N-(4-piperidinophenyl)nicotinamide can be compared with other nicotinamide derivatives such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWNJUYXZQOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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